![molecular formula C13H19NO4S B13462077 2-Azaspiro[3.3]heptan-5-ol, 4-methylbenzene-1-sulfonic acid](/img/structure/B13462077.png)
2-Azaspiro[3.3]heptan-5-ol, 4-methylbenzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-azaspiro[3.3]heptan-5-ol; 4-methylbenzene-1-sulfonic acid is a compound that has garnered attention in the fields of synthetic and medicinal chemistry. The compound features a spirocyclic structure, which is known for its rigidity and unique spatial arrangement. This structural motif is often explored for its potential in drug design and other scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaspiro[3.3]heptan-5-ol typically involves the cycloaddition of endocyclic alkenes with isocyanates, followed by reduction steps. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf isocyanate (ClO2S NCO), resulting in spirocyclic β-lactams. These β-lactams are then reduced using alane to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and other scalable techniques to ensure consistent production.
化学反応の分析
Types of Reactions
2-azaspiro[3.3]heptan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various spirocyclic derivatives.
科学的研究の応用
2-azaspiro[3.3]heptan-5-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and exploring new reaction pathways.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-azaspiro[3.3]heptan-5-ol exerts its effects is primarily through its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-azaspiro[3.3]heptane: A bioisostere of piperidine, used in drug design.
2-azaspiro[3.4]octane: Another spirocyclic compound with similar applications.
2-azaspiro[3.5]nonane: Known for its use in medicinal chemistry.
Uniqueness
2-azaspiro[3.3]heptan-5-ol stands out due to its specific spirocyclic structure, which offers unique spatial arrangements and rigidity. This makes it particularly valuable in drug design and other applications where molecular conformation plays a crucial role.
特性
分子式 |
C13H19NO4S |
|---|---|
分子量 |
285.36 g/mol |
IUPAC名 |
2-azaspiro[3.3]heptan-7-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;8-5-1-2-6(5)3-7-4-6/h2-5H,1H3,(H,8,9,10);5,7-8H,1-4H2 |
InChIキー |
ZNDLPFLSNXQEOO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(C1O)CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline](/img/structure/B13461995.png)
![Sodium[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13462011.png)
![N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B13462016.png)
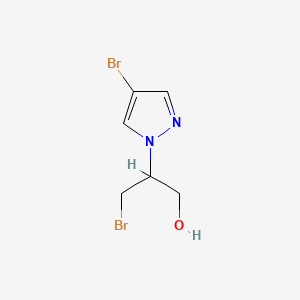
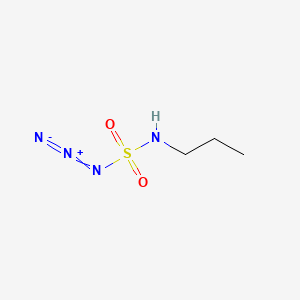
![2-[(4-Bromophenyl)amino]acetamide](/img/structure/B13462021.png)
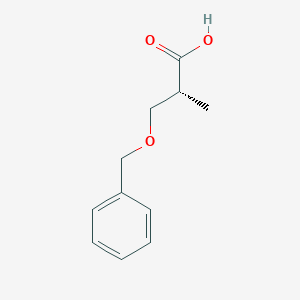
![2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13462027.png)
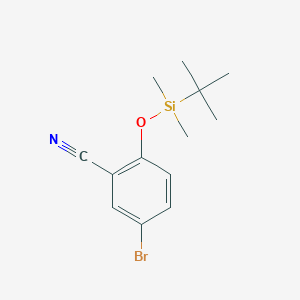
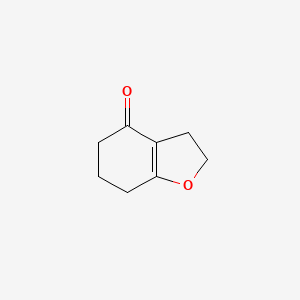
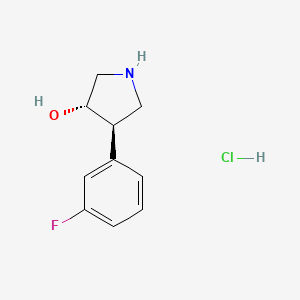
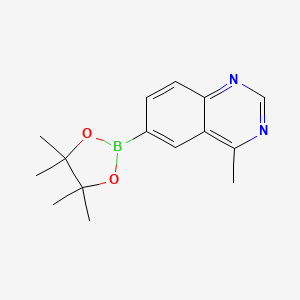

![4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13462055.png)
